

Perfluoroheptyl Iodide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluoroheptyl iodide*

Cat. No.: *B042551*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptyl iodide (C₇F₁₅I), also known as 1-iodopentadecafluoroheptane, is a perfluoroalkyl iodide (PFAI) that serves as a versatile building block in organic and medicinal chemistry.^[1] Its utility in introducing the perfluoroheptyl moiety into molecules makes it a valuable reagent in the synthesis of fluorinated compounds, which are of significant interest in drug development due to their unique physicochemical and biological properties. However, like other per- and polyfluoroalkyl substances (PFAS), **perfluoroheptyl iodide** requires careful handling and disposal due to its potential health and environmental hazards. This in-depth technical guide provides comprehensive information on the safety, handling, and disposal of **perfluoroheptyl iodide**, tailored for laboratory and research settings.

Chemical and Physical Properties

Perfluoroheptyl iodide is a colorless to pinkish liquid under normal conditions.^[2] A summary of its key physical and chemical properties is provided in the table below, along with data for its lower and higher homologs for comparison.

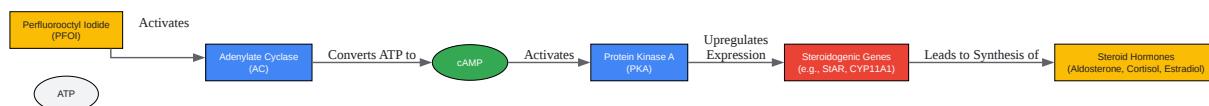
Property	Perfluorohexyl Iodide (C6F13I)	Perfluoroheptyl Iodide (C7F15I)	Perfluoroctyl Iodide (C8F17I)
CAS Number	355-43-1	335-58-0	507-63-1
Molecular Formula	C6F13I	C7F15I	C8F17I
Molecular Weight	445.95 g/mol	495.96 g/mol [3]	545.96 g/mol [4]
Boiling Point	117 °C (lit.)[5]	137-138 °C[2]	160-161 °C (lit.)[6]
Melting Point	-45 °C	-8 °C (lit.)[7]	25 °C[6]
Density	2.063 g/mL at 25 °C (lit.)[5]	2.01 g/mL[2]	2.040 g/mL[6]
Refractive Index	n20/D 1.329 (lit.)[5]	Not available	n20/D 1.329 (lit.)[6]

Safety and Hazard Information

Perfluoroheptyl iodide is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[8]

GHS Hazard Classification

Hazard Statement	Code	Frequency
Causes skin irritation	H315	100%
Causes serious eye irritation	H319	100%
May cause respiratory irritation	H335	83.3%
Harmful if swallowed	H302	16.7%
Harmful in contact with skin	H312	16.7%
Harmful if inhaled	H332	16.7%


Data sourced from PubChem CID 67633[8]

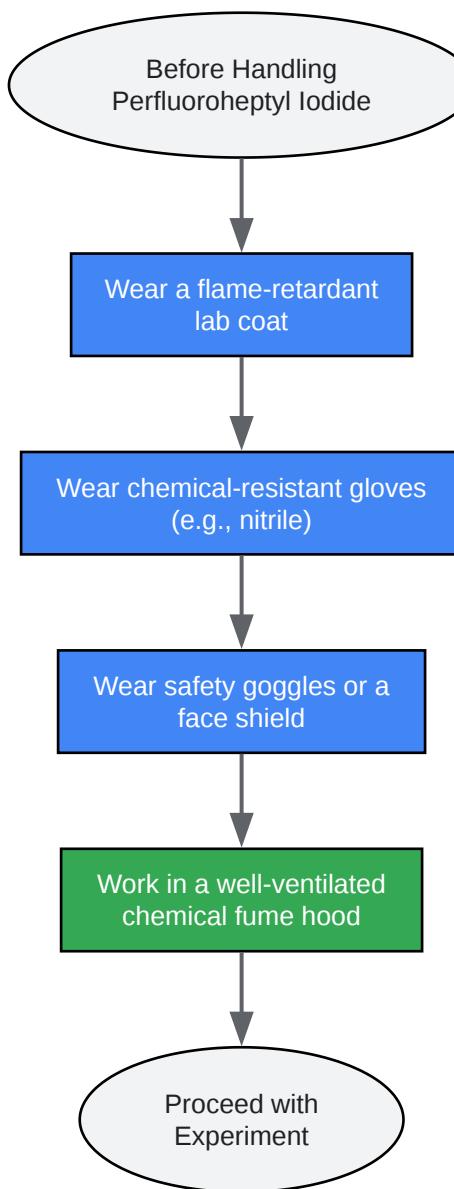
Toxicological Information

The toxicological properties of **perfluoroheptyl iodide** have not been fully investigated. However, studies on its close homolog, perfluorooctyl iodide (PFOI), have shown that it can act as an endocrine disruptor by stimulating steroidogenesis in human adrenocortical carcinoma cells (H295R).[9][10] This effect is mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[9][10]

Signaling Pathway: PFOI-Induced Steroidogenesis via cAMP Pathway

Perfluorooctyl iodide has been shown to increase the activity of adenylate cyclase (AC), leading to elevated levels of cyclic adenosine monophosphate (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which in turn upregulates the expression of multiple genes involved in the synthesis of steroid hormones.[9][10]

[Click to download full resolution via product page](#)


PFOI-induced steroidogenesis via the cAMP signaling pathway.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol should be followed when handling **perfluoroheptyl iodide**.

[Click to download full resolution via product page](#)

Recommended Personal Protective Equipment (PPE) workflow.

Storage Requirements

- Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
- Light Sensitivity: Protect from light.[6]
- Incompatible Materials: Store away from strong oxidizing agents and alkali metals.

Experimental Protocols

Perfluoroheptyl iodide is commonly used in telomerization reactions for its synthesis and in radical reactions for the perfluoroalkylation of various substrates.

Synthesis of Perfluoroalkyl Iodides via Telomerization

This protocol is a generalized procedure based on patent literature for the synthesis of perfluoroalkyl iodides.[\[2\]](#)[\[8\]](#)

Objective: To synthesize higher-order perfluoroalkyl iodides from a lower-order perfluoroalkyl iodide and tetrafluoroethylene.

Materials:

- Pentafluoroethyl iodide (telogen)
- Tetrafluoroethylene (taxogen)
- Tubular reactor

Procedure:

- A continuous stream of pentafluoroethyl iodide and tetrafluoroethylene is introduced into a tubular reactor.
- The reaction is carried out at a temperature range of 300°C to 360°C.[\[2\]](#)
- The molar ratio of tetrafluoroethylene to pentafluoroethyl iodide is typically maintained between 1.1 and 2.[\[2\]](#)
- To control the exothermicity of the reaction and optimize the yield of desired telomers, a twin feed of tetrafluoroethylene can be employed, with the first feed at the head of the reactor and a second feed at a point between 2/5 and 3/4 of the reactor's length.[\[2\]](#)
- The reaction products are collected at the reactor outlet.

- The products are then separated, typically by fractional distillation, to isolate the desired perfluoroalkyl iodide, such as **perfluoroheptyl iodide**.

Perfluoroalkylation of Arenes via a Radical Reaction

This protocol is a representative example of a radical perfluoroalkylation reaction.[\[11\]](#)

Objective: To introduce a perfluoroalkyl group onto an aromatic substrate.

Materials:

- Perfluoroalkyl iodide (e.g., perfluorobutyl iodide)
- Arene (e.g., aniline, pyrrole, indole)
- Base (e.g., KOH)
- Solvent (e.g., water)
- Light source (e.g., blue LED or sunlight)

Procedure:

- In a reaction vessel, dissolve the arene substrate and the base in the solvent.
- Add the perfluoroalkyl iodide to the reaction mixture.
- Irradiate the reaction mixture with a light source (e.g., blue LED) at room temperature.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction and perform a work-up to isolate the perfluoroalkylated product.
- Purify the product by column chromatography.

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

Exposure Route	First Aid Measures
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact	In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation	Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion	If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
- Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[\[2\]](#)
- Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination.

Accidental Release

- Evacuate: Immediately evacuate personnel from the spill area.

- Ventilate: Ensure adequate ventilation.
- Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
- Collect: Place the absorbed material into a suitable, closed container for disposal.

Disposal

Perfluoroheptyl iodide is a halogenated organic compound and should be disposed of as hazardous waste.

[Click to download full resolution via product page](#)

Workflow for the proper disposal of **perfluoroheptyl iodide** waste.

High-temperature incineration is a potential disposal method for PFAS-containing waste, as it can break the strong carbon-fluorine bonds. However, this must be done in a specialized facility equipped to handle halogenated organic compounds and scrub the resulting acidic gases.

Always consult your institution's EHS guidelines and local regulations for specific disposal procedures.

Conclusion

Perfluoroheptyl iodide is a valuable reagent in modern chemistry, but its potential hazards necessitate a thorough understanding of its safety, handling, and disposal requirements. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can work safely with this compound while minimizing risks to themselves and the environment. A commitment to a strong safety culture, including the consistent use of appropriate PPE, proper storage, and compliant disposal practices, is paramount when working with **perfluoroheptyl iodide** and other perfluorinated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Perfluoroheptyl iodide | C7F15I | CID 67633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents [patents.google.com]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp₃)–H amidation, C(sp₂)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]
- 11. Direct electrophilic and radical isoperfluoropropylation with i-C₃F₇-Iodine(III) reagent (PFPI reagent) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Perfluoroheptyl Iodide: A Comprehensive Technical Guide to Safety, Handling, and Disposal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042551#safety-handling-and-disposal-guidelines-for-perfluoroheptyl-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com